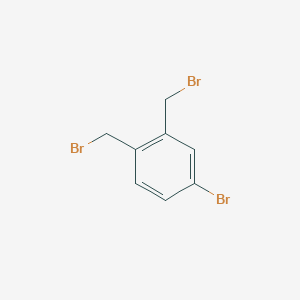

4-Bromo-1,2-bis(bromomethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYGXPFKKAJUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500402 | |

| Record name | 4-Bromo-1,2-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69189-19-1 | |

| Record name | 4-Bromo-1,2-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-bis(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,2-bis(bromomethyl)benzene: Synthesis, Properties, and Applications

Abstract

4-Bromo-1,2-bis(bromomethyl)benzene is a versatile trifunctional aromatic building block in organic synthesis. Its distinct reactivity, stemming from two benzylic bromide groups and one aryl bromide, allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed and field-tested synthesis protocol, critical safety and handling procedures, and its established applications as a precursor in the development of complex molecular architectures, including those relevant to pharmaceutical and materials science research.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in research. This compound is systematically named according to IUPAC conventions, with its primary identifier being the Chemical Abstracts Service (CAS) number.

-

IUPAC Name : this compound[1]

-

Molecular Formula : C₈H₇Br₃[1]

-

Synonyms : 1,2-Bis(bromomethyl)-4-bromobenzene, 3,4-Bis(bromomethyl)-1-bromobenzene, Benzene, 4-bromo-1,2-bis(bromomethyl)-[1]

The structure consists of a benzene ring substituted with a bromine atom at position 4 and two bromomethyl (-CH₂Br) groups at positions 1 and 2. This arrangement provides three distinct points for chemical modification.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, choosing appropriate solvents, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| Molecular Weight | 342.85 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 42-44 °C | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Br)CBr)CBr | [1] |

| InChIKey | PJYGXPFKKAJUBG-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization: Proton Nuclear Magnetic Resonance (¹H NMR) is a primary technique for structural confirmation. The reported ¹H NMR spectrum in CDCl₃ confirms the molecular structure:

-

δ 7.53 (d, 1H, ArH, J = 2.0 Hz) : Aromatic proton ortho to the C-Br bond.

-

δ 7.44 (dd, 1H, ArH, J = 8.1 Hz, J = 2.0 Hz) : Aromatic proton meta to the C-Br bond and ortho to a bromomethyl group.

-

δ 7.24 (d, 1H, ArH, J = 8.1 Hz) : Aromatic proton ortho to a bromomethyl group.

-

δ 4.60 (d, 4H, CH₂, J = 4.2 Hz) : Diastereotopic protons of the two bromomethyl groups.[3]

Synthesis Protocol: Radical Bromination of 4-Bromo-1,2-xylene

The most common and efficient synthesis of this compound involves the free-radical bromination of the methyl groups of 4-bromo-1,2-xylene. This method is favored for its high yield and relatively straightforward procedure.

Causality and Experimental Rationale

The choice of reagents is critical for the success of this transformation.

-

Starting Material : 4-Bromo-1,2-xylene (also known as 4-bromo-o-xylene) is the logical precursor. Its synthesis can be achieved via the bromination of o-xylene.[4]

-

Brominating Agent : N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine (Br₂). NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective benzylic bromination and minimizing competing aromatic bromination.

-

Radical Initiator : 2,2'-Azobisisobutyronitrile (AIBN) is a standard thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.

-

Solvent : Carbon tetrachloride (CCl₄) is a traditional solvent for radical brominations due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile can also be considered.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood.[3]

-

Reaction Setup : To a 1000 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-o-xylene (15.0 g, 0.0811 mol) and 500 mL of carbon tetrachloride.

-

Initial Reagent Addition : Add N-bromosuccinimide (NBS) (7.58 g, 0.0426 mol) and 2,2'-azobisisobutyronitrile (AIBN) (0.665 g, 0.00405 mol).

-

Initiation : Heat the reaction mixture to reflux. The reaction should initiate, as evidenced by the color change and consumption of NBS.

-

Propagation : Continue heating at reflux for 1 hour. Subsequently, add additional portions of NBS and AIBN to drive the reaction to completion. The progress can be monitored by TLC or GC-MS.

-

Work-up : Once the starting material is consumed, allow the mixture to cool slightly and filter it while still hot to remove the succinimide byproduct.

-

Isolation : Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product.

-

Purification : Purify the crude solid by crystallization from hexane to afford this compound as white crystals (Typical Yield: ~93%).[3]

Safety, Handling, and Storage

Hazard Identification: this compound is a hazardous chemical that requires careful handling.

-

GHS Classification : Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1).[1]

-

Hazard Statements :

Safe Handling Protocol

Caption: Essential safety and handling procedures for laboratory use.

First Aid Measures:

-

In case of skin contact : Immediately take off all contaminated clothing and rinse the skin with copious amounts of water.[5][6]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]

-

If inhaled : Move the person to fresh air and keep them comfortable for breathing.[5][6]

-

If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Applications in Research and Development

The utility of this compound lies in the differential reactivity of its three bromine atoms. The two bromomethyl groups are highly susceptible to nucleophilic substitution, while the aryl bromide is more suited for metal-catalyzed cross-coupling reactions. This allows for its use as a versatile scaffold.

Key Reaction Types:

-

Nucleophilic Substitution : The benzylic bromides are excellent leaving groups, readily reacting with nucleophiles such as amines, alcohols, thiols, and carbanions. This is a common strategy for building larger molecules by forming new C-N, C-O, C-S, and C-C bonds.

-

Cross-Coupling Reactions : The less reactive aryl bromide can participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, vinyl, or amino groups at the C4 position of the benzene ring.

Application in Synthesis of Complex Molecules

This trifunctional building block is a key intermediate for creating complex heterocyclic systems and ligands for metal catalysis. The two adjacent bromomethyl groups are particularly useful for forming fused ring systems upon reaction with a dinucleophile.

Example Synthetic Pathway:

Caption: Sequential functionalization strategy using the title compound.

This stepwise approach, functionalizing the benzylic positions first, followed by a cross-coupling reaction at the aromatic position, is a powerful tool in medicinal chemistry and materials science for generating libraries of novel compounds with diverse functionalities. Brominated organic compounds are fundamental reagents in a wide array of organic transformations, including cyclizations and substitutions.[7][8] Their role as intermediates is crucial in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[9]

Conclusion

This compound is a high-value synthetic intermediate with well-defined properties and established synthesis protocols. Its structural features enable chemists to perform selective, multi-step transformations to construct complex molecular frameworks. Adherence to strict safety protocols is mandatory when handling this corrosive and toxic compound. The strategic application of this building block will continue to facilitate innovation in drug discovery, catalysis, and the development of advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 91-13-4,1,2-Bis(bromomethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

-

Pragna Group. (2025). How Bromo Benzene is Used in Organic Synthesis Processes. Retrieved from [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF retrieved from ResearchGate. [Link]

Sources

- 1. This compound | C8H7Br3 | CID 12496465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 69189-19-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. pragnagroup.wordpress.com [pragnagroup.wordpress.com]

Physical and chemical properties of 4-Bromo-1,2-bis(bromomethyl)benzene

An In-Depth Technical Guide to 4-Bromo-1,2-bis(bromomethyl)benzene

Introduction: A Trifunctional Linchpin for Complex Synthesis

This compound is a highly functionalized aromatic compound that serves as a pivotal building block for synthetic chemists. Its structure is deceptively simple: a benzene ring substituted with a bromine atom and two adjacent bromomethyl groups. However, this arrangement provides three distinct reactive sites, making it a versatile precursor for a wide array of complex molecules. The two benzylic bromide moieties act as potent electrophiles, ideal for forming new carbon-carbon and carbon-heteroatom bonds, while the more stable aryl bromide offers a handle for late-stage functionalization via cross-coupling reactions.

This guide is designed for researchers, medicinal chemists, and materials scientists, providing a comprehensive overview of the core physical and chemical properties of this compound. We will delve into its reactivity, offering mechanistic insights, present field-proven synthetic protocols, and explore its applications in the development of novel pharmaceuticals and advanced materials.

Part 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 69189-19-1 | [1][2] |

| Molecular Formula | C₈H₇Br₃ | [1][2] |

| Molecular Weight | 342.85 g/mol | [2] |

| Appearance | Colorless plates, white to light yellow crystalline solid or gummy oil. | [3][4] |

| Melting Point | 42-44 °C | [3][4] |

| Solubility | Soluble in organic solvents like diethyl ether and chloroform. | [3][5] |

| SMILES | BrCC1=CC(Br)=CC=C1CBr | [1] |

| InChIKey | PJYGXPFKKAJUBG-UHFFFAOYSA-N | [2] |

Part 2: Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound lies in the high reactivity of its two benzylic bromide groups. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions.

The Dominant Role of Nucleophilic Substitution

The carbon atoms of the bromomethyl groups are highly susceptible to attack by a wide range of nucleophiles. This reactivity is a direct consequence of the stability of the potential reaction intermediates. In an Sₙ1-type mechanism, the departure of the bromide ion would generate a benzylic carbocation, which is significantly stabilized by resonance with the adjacent benzene ring. In an Sₙ2 mechanism, the transition state is similarly stabilized.

This bifunctional nature makes the compound an ideal substrate for cyclization reactions. The reaction with primary amines, for instance, is a classical and efficient route to synthesize 5-bromo-substituted isoindoline derivatives, which are valuable scaffolds in medicinal chemistry.

Causality of Experimental Choice: The choice of solvent and base is critical in these reactions. A polar aprotic solvent like DMF or acetonitrile is often used to dissolve the reactants and facilitate the nucleophilic attack. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically added to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Part 3: Synthesis and Purification Protocol

The most common and reliable method for preparing this compound is through the free-radical bromination of 4-bromo-1,2-xylene. This method selectively targets the benzylic protons of the methyl groups.

Experimental Protocol: Radical Bromination of 4-Bromo-1,2-xylene

Principle of the Method: This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as a source of a low concentration of molecular bromine (Br₂). The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which decomposes upon heating to form radicals. These radicals abstract a hydrogen atom from a benzylic position, and the resulting benzylic radical reacts with Br₂ to form the product and a bromine radical, propagating the chain. The use of NBS is crucial as it prevents high concentrations of Br₂, which could lead to unwanted electrophilic aromatic substitution on the benzene ring.

Materials:

-

4-Bromo-1,2-xylene (1 equivalent)

-

N-Bromosuccinimide (NBS) (2.2 equivalents)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.05 equivalents)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Hexane for crystallization

Procedure:

-

Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1,2-xylene and carbon tetrachloride.[3]

-

Reagent Addition: Add N-bromosuccinimide and AIBN to the flask.[3]

-

Reaction: Heat the mixture to reflux (the boiling point of CCl₄ is ~77 °C). The reaction is often initiated with a heat lamp to promote the decomposition of AIBN. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.[3]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate out as a white solid.[3]

-

Filtration: Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.[3]

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. This will yield the crude product, often as a yellowish oil or solid.[3]

-

Purification: Purify the crude product by recrystallization from hexane. Dissolve the crude material in a minimal amount of hot hexane and allow it to cool slowly to room temperature, then in an ice bath, to form colorless crystals.[3]

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The final product should be white/colorless plates with a melting point of 42-44 °C.[3]

Part 4: Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable intermediate in several areas of chemical science.

-

Pharmaceutical Scaffolds: As demonstrated, it is an excellent precursor for substituted isoindolines and other nitrogen-containing heterocycles.[6] These structural motifs are prevalent in a wide range of biologically active molecules and approved drugs. The ability to install a bromine atom at the 5-position provides a strategic advantage, allowing for late-stage diversification of the molecule through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling to build molecular complexity and explore structure-activity relationships (SAR). The introduction of bromine into a drug candidate can also modulate its pharmacokinetic properties or enhance binding affinity.[7]

-

Ligand Synthesis: The two bromomethyl groups can react with various donor atoms (N, S, P) to form chelating ligands. These ligands are used to create metal complexes with applications in catalysis, imaging, and as potential metallodrugs.[6]

-

Materials Science: The rigid aromatic core and reactive handles allow for the incorporation of this unit into larger polymeric structures. It can act as a cross-linking agent to modify the properties of existing polymers or as a monomer for the synthesis of novel materials with specific thermal, optical, or electronic properties.[8]

Part 5: Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

GHS Hazards: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and is harmful if swallowed (Acute Toxicity 4, Oral).[2] Like many benzylic bromides, it is a lachrymator, meaning it can cause tearing and severe eye irritation.[9]

Self-Validating Safety Protocol:

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact with halogenated organics; butyl or Viton gloves are recommended), a flame-resistant lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

-

Handling: Avoid creating dust. Use caution when opening containers. Have appropriate quenching agents (e.g., a solution of sodium bicarbonate) and spill kits readily available.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[1] The recommended storage temperature is often 2-8°C to ensure stability.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused material and contaminated items should be treated as hazardous waste.

By adhering to this protocol, researchers can safely handle this versatile reagent and unlock its synthetic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 91-13-4, 1,2-Bis(bromomethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). CID 158545696 | C16H16Br4. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Retrieved from [Link]

-

Stenutz. (n.d.). 1,4-bis(bromomethyl)benzene. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.

-

ResearchGate. (n.d.). Reaction of 1²⁻ with 1,2-bis(bromomethyl)benzene at 25 °C for 3 min or.... Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

Sources

- 1. 69189-19-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C8H7Br3 | CID 12496465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 6. Cas 91-13-4,1,2-Bis(bromomethyl)benzene | lookchem [lookchem.com]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. guidechem.com [guidechem.com]

- 9. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Bromo-1,2-bis(bromomethyl)benzene in Complex Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular frameworks. Among the vast arsenal of chemical reagents, 4-Bromo-1,2-bis(bromomethyl)benzene emerges as a highly versatile and strategic bifunctional linker. Its unique structural arrangement, featuring a bromine substituent on the aromatic ring and two reactive bromomethyl groups in an ortho configuration, offers a powerful tool for the synthesis of novel organic compounds, including those with potential therapeutic applications. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its utility for professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₇Br₃, is a substituted aromatic hydrocarbon. The core of the molecule is a benzene ring, which is substituted with a bromine atom at the 4-position and two bromomethyl (-CH₂Br) groups at the 1 and 2 (ortho) positions. This specific arrangement of reactive sites imparts a unique combination of rigidity from the aromatic core and conformational flexibility from the benzylic linkers.

The presence of three bromine atoms significantly influences the molecule's reactivity and physical properties. The two benzylic bromine atoms are excellent leaving groups, making the bromomethyl groups highly susceptible to nucleophilic substitution reactions. This high reactivity is the cornerstone of its utility as a bifunctional electrophile. The bromine atom on the aromatic ring is less reactive towards nucleophilic substitution but can participate in various cross-coupling reactions, offering an additional site for molecular elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 69189-19-1 | |

| Molecular Formula | C₈H₇Br₃ | |

| Molecular Weight | 342.85 g/mol | |

| Appearance | Colorless plates or white crystals | [1] |

| Melting Point | 42-44 °C | [1] |

| SMILES | C1=CC(=C(C(=C1)Br)CBr)CBr | |

| InChIKey | PJYGXPFKKAJUBG-UHFFFAOYSA-N |

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of 4-bromo-1,2-xylene (also known as 4-bromo-o-xylene). This transformation is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE) under reflux conditions.[1]

The causality behind this experimental choice lies in the mechanism of free radical halogenation. The initiator, upon heating, generates free radicals which then abstract a benzylic hydrogen from the methyl groups of 4-bromo-1,2-xylene. The resulting benzylic radical reacts with NBS to form the bromomethyl group and a succinimidyl radical, which continues the chain reaction. The ortho-disposed methyl groups are both susceptible to this bromination, leading to the desired bis(bromomethyl) product.

Sources

Spectroscopic data interpretation for 4-Bromo-1,2-bis(bromomethyl)benzene

An In-depth Technical Guide to the Spectroscopic Interpretation of 4-Bromo-1,2-bis(bromomethyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering insights grounded in established principles of chemical analysis. This guide emphasizes the causal relationships between molecular structure and spectroscopic output, providing a framework for the unambiguous identification and purity assessment of this compound.

Introduction and Molecular Structure

This compound (C₈H₇Br₃) is a substituted aromatic compound with a molecular weight of approximately 342.85 g/mol .[1][2] Its structure, featuring a bromine atom and two bromomethyl groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps. Spectroscopic methods provide a powerful, non-destructive means to confirm its identity and structure.

The core structure consists of a benzene ring substituted at positions 1, 2, and 4. This substitution pattern leads to a specific set of signals in various spectroscopic analyses, which we will explore in detail.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be relatively simple, with distinct signals for the aromatic protons and the benzylic protons of the bromomethyl groups. The asymmetry of the substitution pattern on the benzene ring will result in a more complex splitting pattern for the aromatic protons compared to a more symmetrical molecule.

Based on experimental data, the following signals are observed[3]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind the Signal |

| ~7.53 | Doublet (d) | 1H | Ar-H | This proton is adjacent to a carbon with a bromomethyl group and is influenced by the nearby bromine atom, causing a downfield shift. The splitting is due to coupling with the adjacent aromatic proton. |

| ~7.44 | Doublet of Doublets (dd) | 1H | Ar-H | This proton is situated between a hydrogen and a bromine atom, leading to a complex splitting pattern and a downfield shift due to the electronegativity of the adjacent halogens. |

| ~7.24 | Doublet (d) | 1H | Ar-H | This proton is adjacent to a carbon with a bromomethyl group and is the most upfield of the aromatic protons due to its relative distance from the electron-withdrawing bromine atom. |

| ~4.60 | Doublet (d) | 4H | -CH₂Br | These benzylic protons are significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring, resulting in a substantial downfield shift. The signal appears as a doublet due to geminal coupling. |

Note: The solvent used is CDCl₃. Chemical shifts are reference to TMS (Tetramethylsilane).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, we expect to see six distinct signals for the aromatic carbons and one signal for the two equivalent bromomethyl carbons.

| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| ~30-33 | -CH₂Br | The carbon in the bromomethyl group is attached to an electronegative bromine atom, which causes a downfield shift into this characteristic range for alkyl halides. |

| ~125-135 | Ar-C | The aromatic carbons will appear in this region. The carbons directly attached to the bromine and bromomethyl groups will be shifted further downfield. The specific shifts will vary based on the electronic environment of each carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100-3000 | C-H Stretch | Aromatic | Indicates the presence of C-H bonds on the benzene ring. |

| 1600-1450 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring. |

| 1250-1200 | C-H in-plane bend | Aromatic | Further confirms the presence of the aromatic system. |

| ~1210 | CH₂ Wag | -CH₂Br | This vibration is typical for a methylene group adjacent to a halogen. |

| 800-600 | C-Br Stretch | Aryl-Br & Alkyl-Br | Strong absorptions in this region are indicative of the carbon-bromine bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound will display a distinctive isotopic pattern for the molecular ion due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Key Spectral Features:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 340, 342, 344, and 346, corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The most abundant peak in this cluster will depend on the specific isotopic combination.

-

Fragmentation Patterns: The molecule is expected to fragment through the loss of bromine atoms and bromomethyl radicals.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

| m/z Value | Proposed Fragment | Significance |

| ~342 (cluster) | [C₈H₇Br₃]⁺ (Molecular Ion) | Confirms the molecular weight and the presence of three bromine atoms. |

| ~263 (cluster) | [C₈H₇Br₂]⁺ | Represents the loss of one bromine radical from the molecular ion. |

| ~184 (cluster) | [C₈H₇Br]⁺ | Corresponds to the loss of two bromine radicals. |

| 91 | [C₇H₇]⁺ | A common fragment in compounds containing a benzyl group, corresponding to the tropylium ion. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the raw data, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform mixture is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition:

-

Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation:

-

Gas Chromatograph (GC): Use a capillary column suitable for separating aromatic compounds.

-

Mass Spectrometer (MS): Operate in electron ionization (EI) mode.

-

-

Data Acquisition:

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Separation: The compound will travel through the GC column and elute at a characteristic retention time.

-

Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the resulting ions are detected.

-

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest to determine the molecular weight and fragmentation pattern.

Conclusion

The collective interpretation of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and unequivocal characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a benchmark for assessing the purity of the material. This guide serves as a practical resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). o-Bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting information. Physical Chemistry Chemical Physics. Retrieved from [Link]

Sources

Technical Guide: ¹H and ¹³C NMR Spectroscopic Analysis of 4-Bromo-1,2-bis(bromomethyl)benzene

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-1,2-bis(bromomethyl)benzene, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation. We will explore the underlying principles governing chemical shifts, coupling constants, and signal multiplicities. This guide combines theoretical predictions with experimental data to offer a comprehensive characterization, reinforcing the pivotal role of NMR spectroscopy in modern chemical analysis and structural elucidation.

Introduction

This compound (C₈H₇Br₃) is a trisubstituted benzene derivative featuring a bromine atom and two bromomethyl groups.[1] Its utility as a precursor in the synthesis of more complex molecules, particularly in materials science and pharmaceutical development, necessitates unambiguous structural confirmation. NMR spectroscopy stands as the premier analytical technique for this purpose, providing detailed information about the molecular framework in a non-destructive manner. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, offering a field-proven approach to their interpretation.

Molecular Structure and Symmetry Analysis

A foundational step in predicting NMR spectra is the analysis of molecular symmetry. In this compound, the substitution pattern on the benzene ring removes any plane of symmetry that would render aromatic protons or carbons chemically equivalent.

-

Proton Environment: The molecule has three distinct aromatic protons (H-3, H-5, and H-6). The two benzylic protons on each of the two bromomethyl groups (-CH₂Br) are chemically equivalent to each other, assuming free rotation around the C-C single bonds. This results in a total of four unique proton signals.

-

Carbon Environment: Similarly, all six carbons in the benzene ring are chemically non-equivalent. The two benzylic carbons of the bromomethyl groups are equivalent. This leads to the expectation of seven distinct signals in the ¹³C NMR spectrum.

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, we anticipate signals in both the aromatic (downfield) and aliphatic (upfield) regions.

Chemical Shift Predictions and Rationale

-

Aromatic Protons (δ 7.0-8.0 ppm): The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. Benzene protons typically resonate around 7.3 ppm.[2] Electron-withdrawing groups, like bromine, deshield nearby protons, shifting their signals downfield, while electron-donating groups shield them, causing an upfield shift.

-

H-3: This proton is ortho to a bromomethyl group and meta to both a bromine and another bromomethyl group. It is expected to be the most shielded of the aromatic protons.

-

H-6: Positioned ortho to a bromomethyl group and para to the bromine atom, its chemical shift will be moderately downfield.

-

H-5: This proton is ortho to the strongly electron-withdrawing bromine atom and meta to two bromomethyl groups, making it the most deshielded and thus furthest downfield.

-

-

Benzylic Protons (δ 4.5-5.0 ppm): The protons of the -CH₂Br groups are known as benzylic protons. Their proximity to the aromatic ring and the electronegative bromine atom causes a significant downfield shift compared to simple alkanes.[3] The two -CH₂Br groups are chemically equivalent, and the two protons within each group are also equivalent, leading to a single, sharp signal. A typical chemical shift for benzylic bromide protons is around 4.5 ppm.[3][4]

Splitting Patterns (Multiplicity)

Spin-spin coupling between non-equivalent neighboring protons causes signals to split. The n+1 rule is a useful predictor for simple cases.

-

Aromatic Region:

-

H-6: Coupled only to H-5 (a neighbor one bond away), its signal will appear as a doublet.

-

H-3: Coupled only to H-5 (three bonds away, a meta-coupling), it will appear as a doublet with a small coupling constant (J).

-

H-5: Coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling), its signal will be a doublet of doublets.

-

-

Benzylic Protons:

-

The four protons of the two -CH₂Br groups have no adjacent, non-equivalent protons. Therefore, they will appear as a single, unsplit signal (a singlet).

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-5 | ~7.6 | Doublet of Doublets (dd) | 1H |

| H-3 | ~7.5 | Doublet (d) | 1H |

| H-6 | ~7.2 | Doublet (d) | 1H |

| -CH₂Br | ~4.6 | Singlet (s) | 4H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Chemical Shift Predictions and Rationale

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Electronegative atoms like bromine cause a downfield shift for the directly attached carbon and influence neighboring carbons.[5][6]

-

Aromatic Carbons (δ 120-140 ppm):

-

C-4 (ipso-carbon to Br): The direct attachment to bromine will significantly influence its chemical shift. Based on data for bromobenzene, this carbon is expected to be shifted upfield relative to benzene (128.5 ppm) due to the heavy atom effect, appearing around 123 ppm.

-

C-1 and C-2 (ipso-carbons to -CH₂Br): These carbons, bonded to the bromomethyl groups, will be deshielded and appear downfield, likely in the 137-140 ppm range.

-

C-3, C-5, C-6: These carbons, bearing hydrogen atoms, will have distinct chemical shifts influenced by their proximity to the three substituents. C-5, being adjacent to the bromine-bearing carbon, and C-3 and C-6, adjacent to the bromomethyl-bearing carbons, will resonate at different frequencies.

-

-

Benzylic Carbon (δ ~30-35 ppm): The carbon of the -CH₂Br group is an sp³-hybridized carbon but is shifted downfield due to the attachment of the electronegative bromine atom. Data for similar benzylic bromides suggest a chemical shift in the range of 30-33 ppm.[7]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 | ~137-140 |

| C-6 | ~133 |

| C-3 | ~131 |

| C-5 | ~130 |

| C-4 | ~123 |

| -CH₂Br | ~32 |

Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice due to its good solubilizing power and single residual peak at 7.26 ppm.[3]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for referencing the chemical shift scale.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, more scans (e.g., 1024 or more) are required to obtain a good quality spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay - FID) to generate the frequency-domain spectrum.

-

Manually or automatically phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Identify and list the chemical shifts of all peaks in both spectra.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. The predicted spectra, based on fundamental principles of chemical shift theory and spin-spin coupling, align closely with expected experimental outcomes. The ¹H NMR spectrum is characterized by a distinct singlet for the four equivalent benzylic protons and a complex set of three signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The ¹³C NMR spectrum is expected to show seven signals, confirming the lack of symmetry in the aromatic ring and the equivalence of the two benzylic carbons. This guide provides a robust framework for researchers to confidently identify and characterize this important synthetic building block.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Reich, H. J. ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Royal Society of Chemistry. Supporting information for Indium chloride catalysed benzyl bromination using continuous flow technology. [Link]

-

Taylor & Francis Online. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

LibreTexts Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Royal Society of Chemistry. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. [Link]

-

ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. [Link]

-

Royal Society of Chemistry. Supporting information for C—Br⋯Br interactions. [Link]

-

PubChem. Benzyl Bromide. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C8H7Br3 | CID 12496465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. rsc.org [rsc.org]

- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-1,2-bis(bromomethyl)benzene

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-1,2-bis(bromomethyl)benzene, a crucial building block in synthetic organic chemistry. Recognizing the limited availability of quantitative solubility data in public literature, this document furnishes researchers, scientists, and drug development professionals with a foundational understanding of its expected solubility based on structural analogs, and more importantly, equips them with detailed, field-proven methodologies to determine its precise solubility in a range of common laboratory solvents.

Introduction: The Critical Role of Solubility in Chemical Synthesis

The solubility of a reagent is a fundamental physicochemical property that dictates its utility and application in organic synthesis. For a versatile bifunctional building block like this compound, understanding its solubility profile is paramount for several aspects of process development and optimization:

-

Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often contingent on the concentration of the reactants in the solvent. Poor solubility can lead to sluggish reaction kinetics and diminished yields.

-

Solvent Selection: An informed choice of solvent is crucial for ensuring that all reactants are in the same phase, facilitating optimal interaction.

-

Purification and Isolation: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation and Dosing: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its formulation into a viable dosage form.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties provides insight into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₃ | PubChem[1] |

| Molecular Weight | 342.85 g/mol | PubChem[1] |

| Appearance | Crystalline Solid | N/A |

| Melting Point | 115 °C | ChemicalBook[2] |

| Structure | A benzene ring substituted with one bromine atom and two adjacent bromomethyl groups. | PubChem[1] |

The presence of three bromine atoms and a benzene ring suggests that this compound is a relatively nonpolar molecule. The principle of "like dissolves like" would predict its solubility to be favorable in nonpolar to moderately polar organic solvents, and limited in highly polar solvents like water.

Qualitative Solubility Profile

While specific quantitative data for this compound is scarce, information for the structurally similar compound, 1,2-bis(bromomethyl)benzene, provides a useful starting point for solvent selection.[3] It is reported to be soluble in toluene.[2]

Expected Solubility Based on Structural Analogs:

-

High Solubility: Likely in halogenated solvents (e.g., Dichloromethane, Chloroform), aromatic hydrocarbons (e.g., Toluene), and ethers (e.g., Tetrahydrofuran, Diethyl ether).

-

Moderate to Good Solubility: Expected in polar aprotic solvents (e.g., Dimethylformamide, Dimethyl sulfoxide, Acetonitrile).

-

Lower Solubility: Anticipated in alcohols (e.g., Ethanol, Methanol).

-

Insoluble: Expected in water.[3]

It is crucial to experimentally verify these predictions to establish a precise quantitative solubility profile for this compound.

Experimental Determination of Solubility

To address the gap in quantitative data, this section provides detailed protocols for determining the solubility of this compound. The Equilibrium Solubility Method (also known as the shake-flask method) is considered the gold standard for its reliability and accuracy.[4]

The Equilibrium Solubility Method: A Step-by-Step Protocol

This method relies on allowing a suspension of the solute in the solvent to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is determined.[5][6][7]

Materials and Equipment:

-

This compound (solid)

-

Selected laboratory solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethanol, Water)

-

Scintillation vials or other suitable containers with secure caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

-

Analytical balance

-

Pipettes and tips

Experimental Workflow:

Caption: Workflow for the Equilibrium Solubility Method.

Detailed Procedure:

-

Preparation of the Suspension:

-

To a series of vials, add an excess amount of solid this compound. The key is to have undissolved solid remaining at equilibrium to ensure the solution is saturated.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator (e.g., 25 °C) and agitate for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[7]

-

-

Phase Separation:

-

After the incubation period, remove the vials and allow them to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.[7]

-

Carefully withdraw a sample of the supernatant and filter it using an appropriate syringe filter into a clean vial for analysis.[5][7]

-

-

Quantification and Calculation:

-

Analyze the filtered solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved this compound.

-

The solubility is then calculated and can be expressed in various units such as mg/mL, g/L, or mol/L.

-

Self-Validating System and Trustworthiness:

-

Triplicate Measurements: To ensure the reproducibility and accuracy of the results, it is recommended to perform each solubility determination in at least triplicate.[5]

-

Equilibration Time: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

-

Solid Phase Analysis: It is good practice to analyze the remaining solid after the experiment (e.g., by DSC or XRD) to ensure that no phase changes or degradation of the compound has occurred during the equilibration period.

Alternative Method: Solvent Addition for Rapid Screening

For a quicker, albeit potentially less precise, determination of solubility, the Solvent Addition Method can be employed.[8][9][10] In this method, a solvent is continuously added to a known mass of the solute until complete dissolution is observed (the clear point).[8][9][10] This technique is particularly useful for rapid screening of multiple solvents.

Experimental Workflow:

Caption: Workflow for the Solvent Addition Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | Aromatic Hydrocarbon | 2.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Dichloromethane | Halogenated | 9.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Tetrahydrofuran | Ether | 7.5 | [Insert Experimental Data] | [Insert Experimental Data] |

| Acetonitrile | Polar Aprotic | 37.5 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | Polar Protic | 24.5 | [Insert Experimental Data] | [Insert Experimental Data] |

| Water | Polar Protic | 80.1 | [Insert Experimental Data] | [Insert Experimental Data] |

Conclusion

This technical guide has outlined the theoretical and practical considerations for understanding and determining the solubility profile of this compound. While publicly available quantitative data is limited, the provided experimental protocols offer a robust framework for researchers to generate this critical information in their own laboratories. A thorough understanding of solubility is an indispensable tool for the successful application of this versatile reagent in organic synthesis and materials science.

References

-

Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. [Link][8][9][10]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link][5]

-

American Chemical Society. (2015). Solubility Determination from Clear Points upon Solvent Addition. [Link][9]

-

Li, S., & Li, L. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 53(15), 1237-1241. [Link][6]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link][10]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link][7]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][4]

Sources

- 1. This compound | C8H7Br3 | CID 12496465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BROMO-1,2-BIS-DIBROMOMETHYL-BENZENE CAS#: 4235-46-5 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Bromo-1,2-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a safety manual. All experimental work should be conducted in a controlled laboratory setting with appropriate personal protective equipment and adherence to institutional safety protocols.

Section 1: Executive Summary

4-Bromo-1,2-bis(bromomethyl)benzene is a reactive trifunctional aromatic compound, valuable as a building block and intermediate in various synthetic applications. Its utility is intrinsically linked to the three bromine substituents, which also govern its thermal stability and decomposition profile. This guide provides a comprehensive analysis of the thermal behavior of this compound, including its physicochemical properties, a proposed thermal decomposition pathway, detailed experimental protocols for its characterization, and critical safety and handling considerations. Understanding these characteristics is paramount for its safe and effective use in research and development.

Section 2: Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇Br₃ | [1] |

| Molecular Weight | 342.85 g/mol | [1][2] |

| Appearance | Colorless gummy oil or colorless plates/white crystals | [3][4] |

| Melting Point | 42-44 °C | [3][4] |

| Boiling Point | Not available (decomposition may occur) | |

| CAS Number | 69189-19-1 | [1][2] |

The structure of this compound, with a bromine atom on the aromatic ring and two bromomethyl groups in ortho positions, presents multiple potential sites for thermal degradation. The benzylic C-Br bonds are generally weaker and more susceptible to homolytic cleavage than the aryl C-Br bond.

Section 3: Proposed Thermal Decomposition Pathway

While specific, detailed experimental studies on the thermal decomposition of this compound are not extensively available in the public domain, a plausible decomposition pathway can be proposed based on the principles of organic chemistry and data from analogous brominated compounds.[5]

The initial and most likely step in the thermal decomposition is the homolytic cleavage of one of the benzylic carbon-bromine (C-Br) bonds, as these are the weakest bonds in the molecule. This will generate a benzylic radical and a bromine radical.

Subsequent reactions could involve:

-

Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from another molecule, forming hydrogen bromide (HBr) and another benzylic radical.

-

Radical Recombination: Two benzylic radicals can combine to form dimers or larger polymeric structures.

-

Elimination: Elimination of HBr from the molecule can lead to the formation of unsaturated species.

-

Ring Fragmentation: At significantly higher temperatures, the aromatic ring itself can undergo fragmentation, leading to the formation of smaller hydrocarbons and soot.

The other benzylic C-Br bond and the aryl C-Br bond will likely require higher temperatures to cleave. The decomposition is expected to be a complex process yielding a mixture of products.

Caption: Proposed thermal decomposition pathway of this compound.

Section 4: Experimental Analysis of Thermal Stability

To rigorously characterize the thermal stability of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the enthalpy changes associated with these events and the decomposition process.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting, while exothermic peaks will correspond to decomposition events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition. This is often achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Experimental Protocol:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer or FTIR spectrometer.

-

TGA Method: Follow the TGA protocol outlined in Section 4.1.

-

EGA Data Acquisition: The MS or FTIR will continuously analyze the gases evolved from the TGA furnace.

-

Data Analysis: Correlate the mass loss events from the TGA with the detection of specific gaseous products by the MS or FTIR. For example, the detection of HBr (m/z 80, 82) in the MS would confirm its evolution during decomposition.

Caption: Workflow for the thermal analysis of this compound.

Section 5: Predicted Decomposition Products

Based on the proposed decomposition pathway, the following products can be anticipated. Their presence and relative abundance will depend on the decomposition temperature and atmosphere.

Table 2: Predicted Thermal Decomposition Products

| Product | Formula | Method of Detection |

| Hydrogen Bromide | HBr | TGA-MS, TGA-FTIR, Wet chemical trapping and titration |

| Brominated Aromatic Dimers/Polymers | C₁₆H₁₂Br₄ (example dimer) | GC-MS of residue, Size Exclusion Chromatography (SEC) |

| Polybrominated Benzenes | C₆H₆-nBrn | GC-MS of residue |

| Benzyl Bromide Derivatives | C₇H₇Br | GC-MS |

| Carbonaceous Residue (Soot) | C | Visual inspection, Elemental analysis |

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling.[1]

6.1 Hazards Identification:

-

Acute Toxicity: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

-

Eye Damage/Irritation: Causes serious eye damage.[1]

6.2 Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid inhalation of dust, fumes, or vapors.[6]

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[7]

6.3 Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[7]

-

Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[7]

Section 7: Conclusion

This compound is a versatile synthetic intermediate whose thermal stability is a critical parameter for its safe and effective application. This guide has provided a comprehensive overview of its physicochemical properties, a plausible thermal decomposition pathway, and detailed experimental protocols for its characterization. The primary decomposition route is likely initiated by the cleavage of the benzylic C-Br bonds, leading to the formation of hydrogen bromide and a complex mixture of brominated organic compounds. Rigorous thermal analysis using TGA, DSC, and EGA is essential for a complete understanding of its decomposition profile. Adherence to strict safety protocols during handling and storage is imperative due to the hazardous nature of this compound.

References

-

LookChem. (n.d.). Cas 91-13-4, 1,2-Bis(bromomethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- QJ-3388 p.1 - Safety Data Sheet. (2023). [No valid URL available]

-

Näther, C., Jess, I., Kuś, P., & Jones, P. G. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 18(20), 3748-3755. [Link]

- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 107, 307-312. [No valid URL available]

-

Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. The Journal of Physical Chemistry A, 118(34), 6859–6867. [Link]

-

NIST. (n.d.). Benzene, 1,2-bis(bromomethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Said, N. H. (1993). Thermal lactonization of brominated alkylidenemalonates: Synthesis of 2-buten-4-olides. Journal of the Chemical Society of Pakistan, 15(2), 113-116. [Link]

-

Rusu, M., et al. (2003). Study on the synthesis of brominated epoxy resins. Journal of Applied Polymer Science, 90(12), 3122-3134. [Link]

-

Fun, H.-K., et al. (2010). 1,1-Bis(bromomethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3069. [Link]

-

Näther, C., Jess, I., Kuś, P., & Jones, P. G. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm, 18(20), 3748-3755. [Link]

-

Lin, C.-H., et al. (2013). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymer, 54(1), 259-268. [Link]

-

Wikipedia. (n.d.). Bromine. In Wikipedia. Retrieved from [Link]

- Wang, X., et al. (2021).

Sources

- 1. This compound | C8H7Br3 | CID 12496465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 69189-19-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of o-Quinodimethane Generation from 4-Bromo-1,2-bis(bromomethyl)benzene

Abstract: This technical guide provides a comprehensive examination of the mechanistic pathways involved in the generation of 4-bromo-o-quinodimethane from its precursor, 4-Bromo-1,2-bis(bromomethyl)benzene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the prevalent sodium iodide-mediated debromination, exploring the nuances of the underlying SN2-based mechanism and the potential for single electron transfer processes. The influence of the 4-bromo substituent on the reactivity of the generated diene is analyzed in the context of its subsequent in-situ trapping via Diels-Alder cycloaddition. Detailed experimental protocols, data presentation, and mechanistic diagrams are provided to offer both theoretical understanding and practical insights for laboratory applications.

Introduction: The Synthetic Utility of o-Quinodimethanes

o-Quinodimethanes (o-QDMs) are highly reactive, transient dienes that serve as powerful intermediates in organic synthesis.[1][2] Their utility is most prominently demonstrated in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, which allow for the rapid construction of complex, polycyclic frameworks.[3] The high reactivity of o-QDMs stems from the thermodynamic driving force of the reaction: the formation of a stable aromatic ring in the product.[4] Due to their instability, o-QDMs must be generated in situ. One of the most reliable methods for their formation is the 1,4-elimination of precursors such as α,α'-dihalo-o-xylenes.[5]

This guide focuses specifically on the generation of 4-bromo-o-quinodimethane from this compound, a versatile precursor for accessing substituted tetralin and other polycyclic structures relevant to medicinal chemistry and materials science.

Core Mechanism: Iodide-Mediated Reductive Debromination

The most common and efficient method for generating o-quinodimethanes from 1,2-bis(bromomethyl)benzenes is through a reductive debromination reaction, frequently employing sodium iodide (NaI) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).[6] This process can be understood as a sequence of two key mechanistic steps: a Finkelstein-type reaction followed by an E2-like elimination.

Proposed Mechanism: SN2 Displacement and 1,4-Elimination

The prevailing mechanism involves an initial double SN2 reaction, a classic transformation known as the Finkelstein reaction.[2] In this step, the iodide ion (I⁻), a potent nucleophile, displaces the benzylic bromides. This is followed by a 1,4-elimination of molecular iodine (I₂) to form the diene.

Step 1: Finkelstein Halogen Exchange. The benzylic C-Br bonds in this compound are susceptible to nucleophilic attack. The iodide ion from NaI attacks the electrophilic carbon atoms, displacing the bromide ions in two successive SN2 reactions. This forms a transient diiodo intermediate, 4-Bromo-1,2-bis(iodomethyl)benzene. The choice of acetone as a solvent is strategic; while NaI is soluble in acetone, the sodium bromide (NaBr) byproduct is not, causing it to precipitate and drive the equilibrium towards the diiodo intermediate according to Le Châtelier's principle.[7]

Step 2: 1,4-Elimination. The resulting diiodo intermediate is unstable and readily undergoes a 1,4-elimination reaction. A second iodide ion acts as a reducing agent, abstracting an iodine atom and triggering the concerted elimination of the second iodine atom, with the simultaneous formation of the two exocyclic double bonds of the o-quinodimethane. This step results in the formation of molecular iodine (I₂) and the desired 4-bromo-o-quinodimethane.

Alternative Mechanistic Consideration: Single Electron Transfer (SET)

An alternative, albeit less commonly cited, pathway involves a single electron transfer (SET) mechanism.[8] In this scenario, the iodide ion could donate a single electron to one of the benzylic C-Br bonds, leading to the formation of a radical anion. This intermediate would then fragment, losing a bromide ion to form a benzylic radical. A subsequent SET to the second C-Br bond, or an intramolecular radical displacement, could then lead to the formation of the o-quinodimethane. While plausible, especially with highly electropositive metals, the efficiency and stereospecificity often observed in these reactions are well-explained by the more straightforward SN2/elimination pathway.

The Influence of the 4-Bromo Substituent

The bromo group at the 4-position of the benzene ring exerts a significant electronic effect on the resulting o-quinodimethane, which in turn influences its stability and reactivity in subsequent Diels-Alder reactions.

-

Inductive Effect: As a halogen, bromine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring through the sigma bond network (an inductive effect).

-

Resonance Effect: Bromine also possesses lone pairs of electrons that can be delocalized into the pi system of the ring (a resonance effect), which donates electron density.